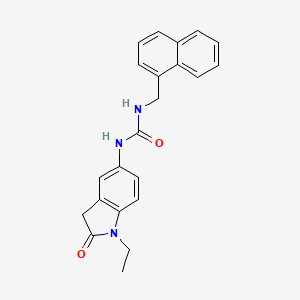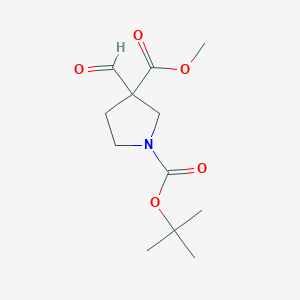
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It has a molecular weight of 257.29 . This compound is typically stored at -10°C and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is 1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is an oil-like substance . It has a molecular weight of 257.29 and is typically stored at -10°C . The compound’s predicted boiling point is 337.8±35.0 °C and its predicted density is 1.160±0.06 g/cm3 .科学的研究の応用
Synthesis and Chemical Transformations
Chiral Auxiliary Applications and Dipeptide Synthesis A study presented the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This compound served as a chiral auxiliary and a building block in dipeptide synthesis, showcasing its versatility in enantioselective chemical transformations. The study demonstrated the synthesis of enantiomerically pure compounds through various reactions, including benzylation of Zn-enolate, oxidative coupling, and Michael additions with aryl cuprates, highlighting the compound's role in achieving high enantiomeric ratios in product synthesis (Studer, Hintermann, & Seebach, 1995).
N-Boc Protected Oxazolidines from L-Serine Research focusing on the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives from L-Serine as a chiral starting material. The study detailed a method for protecting amino terminals with Boc2O and achieving cyclization to produce structurally significant precursors for medicinally relevant molecules, showcasing an efficient approach to synthesizing chiral intermediates for pharmaceutical development (Khadse & Chaudhari, 2015).
Palladium-Catalyzed Multicomponent Synthesis of Aminopyrroles A study described the use of palladium catalysis in the synthesis of polysubstituted aminopyrroles through a three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This research outlined a novel synthetic route for the construction of complex pyrrole derivatives, highlighting the compound's utility in facilitating multifaceted chemical reactions (Qiu, Wang, & Zhu, 2017).
Analytical and Pharmaceutical Chemistry
Stereoselective Hydroformylation The hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was investigated, resulting in high diastereoselectivities. This study highlighted the compound's significance in producing key intermediates for synthesizing homochiral amino acid derivatives, which are valuable in pharmaceutical synthesis and development (Kollár & Sándor, 1993).
Large-Scale Preparation from L-Aspartic Acid A process for synthesizing (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale was developed, demonstrating the compound's utility in generating amino acid derivatives for pharmaceutical applications. This research provided an economical and efficient approach for preparing chiral building blocks essential in drug synthesis (Yoshida et al., 1996).
作用機序
The mechanism of action for “1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is not specified in the retrieved data. It’s worth noting that the mechanism of action for a chemical compound typically depends on its intended use, particularly if it’s used in the synthesis of biologically active molecules .
Safety and Hazards
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXXGXIWADHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
CAS RN |
2219369-29-4 |
Source


|
| Record name | 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

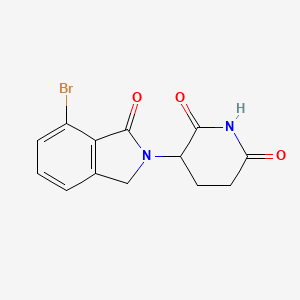
![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)
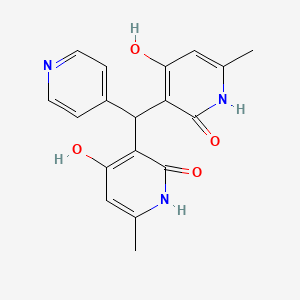
![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)

![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)
![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)



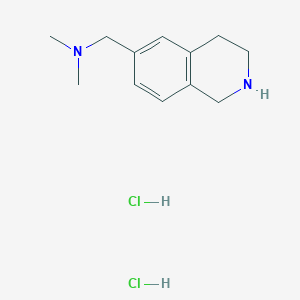
![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)
